molecular formula C4H10N4O2 B14547628 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine CAS No. 62278-97-1

3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine

Cat. No.: B14547628
CAS No.: 62278-97-1
M. Wt: 146.15 g/mol
InChI Key: WFOPIOGWDHATNG-GSVOUGTGSA-N
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Description

3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is a unique amino acid derivative characterized by the presence of a hydrazinylmethylidene group attached to the amino acid alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine typically involves the reaction of D-alanine with hydrazine derivatives under specific conditions. One common method is the Gabriel Synthesis, which uses phthalimide as a protected amine source. The phthalimide is deprotonated with a strong base like potassium hydride, followed by the addition of an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and capillary isotachophoresis are often employed for purification and analysis .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylmethylidene group to other functional groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine involves its interaction with specific molecular targets and pathways. The compound can form enzyme-substrate complexes, facilitating various biochemical reactions. It may also interact with cellular proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives such as:

  • 3-[(E)-(Hydrazinylmethylidene)amino]-L-alanine
  • N-methyl-D-alanine
  • Hydrazinylmethylidene derivatives of other amino acids

Uniqueness

3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62278-97-1

Molecular Formula

C4H10N4O2

Molecular Weight

146.15 g/mol

IUPAC Name

(2R)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid

InChI

InChI=1S/C4H10N4O2/c5-3(4(9)10)1-7-2-8-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

WFOPIOGWDHATNG-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)N=CNN

Canonical SMILES

C(C(C(=O)O)N)N=CNN

Origin of Product

United States

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